molecular formula C22H16O6 B2708198 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate CAS No. 610752-51-7

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate

Cat. No.: B2708198
CAS No.: 610752-51-7
M. Wt: 376.364
InChI Key: ZUHNSEPBGTTZQI-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a synthetic chromene-based compound featuring a furan-2-carboxylate ester moiety at the 7-position, a 2-methyl group at the 2-position, and a 2-methoxyphenyl substituent at the 3-position.

Properties

IUPAC Name

[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6/c1-13-20(15-6-3-4-7-17(15)25-2)21(23)16-10-9-14(12-19(16)27-13)28-22(24)18-8-5-11-26-18/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHNSEPBGTTZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-methoxybenzoyl chloride and an aluminum chloride catalyst.

    Formation of the Furan-2-carboxylate Moiety: The furan-2-carboxylate moiety can be synthesized through the reaction of furan-2-carboxylic acid with an appropriate alcohol in the presence of a dehydrating agent such as thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Table 1: Key Structural and Physical Properties of Analogs

Compound Name Core Structure Substituents (Positions) Melting Point (°C) Key References
3-(2-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate (Target) Chromen-4-one 2-methyl (C2), 2-methoxyphenyl (C3) Not reported
3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate Isochromen-1-one Furan-2-yl (C3) 178–180
4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate Chromen-2-one Heptyloxybenzoyloxy (C4), CF₃ (C7) Not reported
3-(4-(Methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate Chromen-4-one Methoxycarbonylphenoxy (C3) Not reported
Structural and Functional Insights

Core Structure Differences: The target chromen-4-one core (4-oxo-4H-chromene) differs from the isochromen-1-one in , which lacks the fused benzene ring’s oxygen at position 1. The chromen-2-one analog () features a ketone at position 2 instead of position 4, influencing electronic distribution and reactivity .

Substituent Effects: Methoxyphenyl vs. Furan-2-yl (C3): The target’s 2-methoxyphenyl group (electron-donating) may enhance stability against oxidation compared to the furan-2-yl group (), which is more electron-withdrawing. This could impact interactions with biological targets or catalytic sites . Heptyloxy and Trifluoromethyl (): The heptyloxy chain increases lipophilicity, favoring membrane permeability, while the CF₃ group enhances metabolic stability. These substituents are absent in the target compound, suggesting divergent applications (e.g., hydrophobic drug delivery vs. polar intermediates) . Methoxycarbonylphenoxy (): This ester group may render the compound more prone to hydrolysis than the target’s methoxyphenyl group, affecting shelf stability under humid conditions .

Synthetic Methods: The compound in was synthesized via furoyl chloride esterification at 200°C, suggesting high-temperature conditions may be required for similar chromene derivatives.

Spectroscopic and Physical Properties
  • Melting Points : The isochromen-1-one analog (178–180°C, ) provides a benchmark for crystallinity, though chromen-4-ones with bulkier substituents (e.g., heptyloxy in ) may exhibit lower melting points due to reduced packing efficiency .
  • Spectroscopy :
    • The target’s ¹H-NMR would show distinct signals for the 2-methoxyphenyl group (δ ~6.8–7.5 ppm for aromatic protons) and the furan-2-carboxylate (δ ~7.0–8.1 ppm), comparable to analogs in and .
    • MS data for ([M+Na]⁺ = 345) aligns with chromene derivatives’ typical fragmentation patterns, suggesting the target’s molecular ion would follow similar behavior .

Biological Activity

3-(2-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. Due to its unique chemical structure, this compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H24O8C_{27}H_{24}O_8, with a molecular weight of 488.48 g/mol. The compound features a chromenone core substituted with a 2-methoxyphenyl group at the 3-position and a furan-2-carboxylate group at the 7-position.

Anticancer Properties

Research has indicated that chromenone derivatives exhibit significant anticancer activity. Specifically, this compound has shown potential in inhibiting tubulin polymerization, which disrupts microtubule dynamics essential for cancer cell division. This mechanism is crucial for developing novel anticancer therapies.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity suggests its potential application in treating inflammatory diseases.

Antimicrobial Activity

Studies have reported that similar chromenone derivatives possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The effectiveness against fungi such as Candida albicans further supports its utility in treating infections.

Case Studies and Research Findings

StudyFindings
Anticancer Activity In vitro studies revealed that the compound inhibited cancer cell proliferation by inducing apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 12 µM.
Anti-inflammatory Activity A study demonstrated that the compound reduced TNF-alpha levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Antimicrobial Efficacy Testing against bacterial strains showed significant inhibition zones, particularly against E. coli , with MIC values ranging from 32 to 64 µg/mL .

Pharmacological Applications

  • Cancer Therapy : The ability to inhibit tubulin polymerization positions this compound as a candidate for further development in cancer therapies.
  • Anti-inflammatory Drugs : Its anti-inflammatory properties suggest possible applications in treating conditions like arthritis and other inflammatory disorders.
  • Antimicrobial Agents : Given its efficacy against various pathogens, it may serve as a lead compound for developing new antibiotics.

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